N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Overview
Description
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a piperidine ring and a methoxyethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloronicotinic acid with piperidine to form 6-piperidin-4-ylnicotinic acid. This intermediate is then reacted with 2-methoxyethylamine to yield N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nicotinamide core can be reduced to form dihydronicotinamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the nicotinamide core can produce dihydronicotinamide derivatives .
Scientific Research Applications
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and nicotinamide core are key structural features that enable binding to these targets, modulating their activity and leading to various biological effects. The methoxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide core but lacks the piperidine and methoxyethyl groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents on the ring.
Methoxyethyl derivatives: Compounds with a methoxyethyl group but different core structures.
Uniqueness
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is unique due to its combination of a nicotinamide core, piperidine ring, and methoxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(2-methoxyethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-19-9-8-16-14(18)12-2-3-13(17-10-12)11-4-6-15-7-5-11;;/h2-3,10-11,15H,4-9H2,1H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMZWAGWYUHAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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